molecular formula C12H23N3O3 B1421328 N-Methyl (4-BOC-piperazino)acetamide CAS No. 1188964-92-2

N-Methyl (4-BOC-piperazino)acetamide

Cat. No.: B1421328
CAS No.: 1188964-92-2
M. Wt: 257.33 g/mol
InChI Key: SKWKZGHYQAZMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl (4-BOC-piperazino)acetamide is a chemical compound with the molecular formula C12H23N3O3. This compound is widely used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperazine and tert-butyl chloroformate.

  • Reaction Steps: The piperazine is first reacted with tert-butyl chloroformate to form the BOC-protected piperazine. This intermediate is then reacted with methylamine to introduce the N-methyl group, followed by acetylation to form the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to remove the BOC group, yielding the free amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Free amine derivatives after BOC deprotection.

  • Substitution Products: Derivatives with different functional groups replacing the BOC group.

Scientific Research Applications

N-Methyl (4-BOC-piperazino)acetamide is extensively used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is employed in the development of new drugs, especially those targeting central nervous system disorders.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methyl (4-BOC-piperazino)acetamide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter release and signal transduction.

Comparison with Similar Compounds

N-Methyl (4-BOC-piperazino)acetamide is unique due to its specific structural features and reactivity. Similar compounds include:

  • N-Methyl piperazine derivatives: These compounds share the piperazine core but differ in their substituents and functional groups.

  • BOC-protected amines: Other BOC-protected amines have similar protecting groups but differ in their core structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)9-10(16)13-4/h5-9H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWKZGHYQAZMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 2
Reactant of Route 2
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 3
Reactant of Route 3
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 4
Reactant of Route 4
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 5
Reactant of Route 5
N-Methyl (4-BOC-piperazino)acetamide
Reactant of Route 6
Reactant of Route 6
N-Methyl (4-BOC-piperazino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.